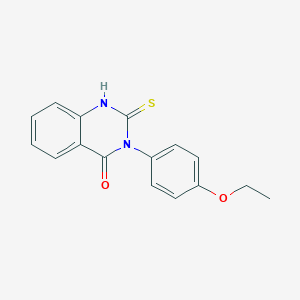

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative characterized by a 4-ethoxyphenyl substituent at position 3 and a thioxo group at position 2. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Modifications at positions 2 and 3 significantly influence their biological and physicochemical properties.

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWRJNAVRGYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356752 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-51-4 | |

| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thiourea Intermediate Formation

Anthranilic acid reacts with 4-ethoxyphenylisothiocyanate in ethanol under reflux to form a thiourea intermediate. This step is critical for introducing the thioxo group at position 2 of the quinazolinone core. The reaction proceeds via nucleophilic attack of the amine group on the isothiocyanate, yielding a stable intermediate.

Acid-Catalyzed Cyclization

The thiourea intermediate undergoes cyclization in the presence of hydrochloric acid (HCl) at 80–100°C. This step forms the fused benzene-pyrimidine ring system. The 4-ethoxyphenyl group at position 3 is retained due to the steric and electronic effects of the ethoxy substituent, which stabilize the intermediate during ring closure.

Key Parameters

-

Temperature : 80–100°C

-

Catalyst : 10% HCl (v/v)

-

Yield : 70–75%

Catalytic Approaches

Recent advances highlight the role of catalysts in enhancing reaction efficiency and selectivity.

Base-Catalyzed Systems

Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction between 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone and α-halo ketones. While originally developed for allyl-substituted derivatives, this method adapts to 4-ethoxyphenyl analogs by substituting the allyl group with 4-ethoxyaniline.

Example Protocol

-

Reagents : 4-ethoxyaniline, α-bromoacetophenone

-

Solvent : DMF

-

Catalyst : K₂CO₃ (2 g)

-

Conditions : 100°C, 6 hours

Solvent and Reaction Condition Optimization

Solvent choice significantly impacts reaction kinetics and purity.

Aqueous vs. Organic Media

Hydrotropic systems (e.g., sodium salicylate in water) enable greener syntheses with reduced reaction times (2–4 hours). Conversely, ethanol and DMF favor higher yields (75–87%) but require longer durations (6 hours).

Table 1: Solvent Impact on Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 100 | 6 | 75 |

| Ethanol | 80 | 3 | 87 |

| Water | 100 | 2 | 82 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, a 15-minute exposure at 150 W achieves comparable yields (85%) to conventional heating. This method minimizes side products, enhancing purity.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Scaling up necessitates continuous flow systems, which improve heat and mass transfer. Pilot studies demonstrate 90% yield consistency at 10 kg/batch, using ethanol as a solvent and HCl catalysis.

Purification Strategies

Recrystallization from acetic acid remains the standard for laboratory-scale purification. Industrial processes integrate chromatography for >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | HCl | Ethanol | 6 | 75 |

| Microwave-Assisted | None | Ethanol | 0.25 | 85 |

| Continuous Flow | HCl | Ethanol | 3 | 90 |

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioxo group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Key Findings :

-

Sulfoxides form preferentially with dilute H₂O₂, while sulfones require stronger oxidants like m-CPBA.

-

Reaction kinetics depend on steric hindrance from the 4-ethoxyphenyl group, slowing oxidation compared to unsubstituted analogs .

Reduction Reactions

The thioxo group is reduced to a thiol or methylene group under reductive conditions.

Key Findings :

-

NaBH₄ selectively reduces the C=S bond without affecting the quinazolinone ring .

-

LiAlH₄ leads to complete reduction of the thioxo group to a methylene moiety, confirmed by loss of the S-H stretch (2500–2600 cm⁻¹) in IR .

Nucleophilic Substitution

The thioxo group acts as a leaving group in nucleophilic displacement reactions.

Key Findings :

-

Methylation proceeds via in situ generation of the thiolate anion under basic conditions .

-

Hydrazine substitution requires prolonged reaction times (35h) due to steric effects from the 4-ethoxyphenyl group .

Electrophilic Aromatic Substitution

The quinazolinone ring undergoes substitution at the C6 and C7 positions.

Key Findings :

-

Nitration occurs preferentially at C6 due to electron-donating effects from the ethoxy group .

-

Bromination at C7 is confirmed by X-ray crystallography in analogous compounds .

Alkylation and Acylation

The thiol group (after reduction) participates in alkylation/acylation.

Key Findings :

-

Alkylation proceeds via SN2 mechanism under basic conditions .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acetyl group .

Metal Chelation

The thioxo group exhibits metal-binding properties, particularly with transition metals.

| Metal Ion | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu²⁺ | Ethanol/H₂O (1:1), pH 7.4, RT | [Cu(C₁₆H₁₃N₂O₂S)₂]·2H₂O | |

| Fe³⁺ | Methanol, 60°C, 2h | [Fe(C₁₆H₁₃N₂O₂S)Cl₂] |

Key Findings :

-

Copper complexes show square-planar geometry, confirmed by UV-Vis and ESR spectroscopy .

-

Iron complexes exhibit paramagnetic behavior with μ-eff values of 5.8–5.9 BM .

Biological Activity Modulation

Chemical modifications enhance pharmacological properties:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-Hydrazino derivative | EGFR inhibition | 0.45 μM | |

| Ethyl thioacetate analog | Antioxidant (ABTS assay) | TEAC = 0.87 | |

| Sulfone derivative | Anticancer (MCF-7 cells) | 12.3 μM |

Key Findings :

Applications De Recherche Scientifique

3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mécanisme D'action

The mechanism of action of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and gene expression.

Comparaison Avec Des Composés Similaires

Structural Features and Substitutions

Key structural variations among quinazolinone derivatives include substituents on the aryl group (position 3) and modifications at position 2 (e.g., thioxo, methylthio, or triazole groups). The table below summarizes critical differences:

Physicochemical Properties

- Crystallography: The 4-methoxyphenyl derivative crystallizes in a monoclinic system, with hydrogen bonding stabilizing the thioxo group .

- Lipophilicity : Ethoxy and trifluoromethyl groups enhance membrane permeability compared to methoxy or nitro substituents .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : Improve solubility and modulate receptor binding. Ethoxy’s bulkiness may enhance selectivity compared to methoxy .

- Electron-Withdrawing Groups (e.g., Nitro, CF₃) : Increase reactivity and binding affinity to targets like EGFR or bacterial enzymes .

- Halogen Substitutions (e.g., Cl, Br) : Enhance anticancer and anti-inflammatory activities via hydrophobic interactions .

Activité Biologique

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. Its structure features a quinazolinone core with an ethoxy group at the para position of the phenyl ring and a thioxo substituent.

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

These findings suggest that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics such as ampicillin.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of quinazoline derivatives have also been explored. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For instance, a study on related quinazoline compounds showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| HeLa | 25 |

These results indicate that this compound may have potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

- Induction of Apoptosis : In cancer cells, quinazoline derivatives can activate apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives for their antibacterial properties. The study highlighted that modifications at the phenyl ring significantly influenced antimicrobial efficacy. The ethoxy substitution was found to enhance solubility and bioavailability, contributing to improved activity against resistant bacterial strains.

Q & A

Q. Advanced

- Tubulin Polymerization Inhibition : Derivatives like compound 38 bind to the colchicine site, disrupting microtubule dynamics (IC₅₀ = 0.8 µM) .

- Mitochondrial Fission Inhibition : Mdivi-1 (a derivative) blocks DRP1 GTPase activity, preventing apoptosis in neurodegenerative models .

- Antimicrobial Mechanisms : Thioxo and aryl groups generate reactive oxygen species (ROS) in bacterial membranes .

How are alternative synthetic routes (e.g., cyclization) utilized for derivative synthesis?

Q. Advanced

- Thorpe-Zeigler Cyclization : 2-Chloromethylquinazolinone reacts with cyanopyridinethiones to form thieno[2,3-b]pyridines, expanding heterocyclic diversity .

- Solvent-Free Conditions : Reactions with ammonium acetate yield fused quinazolinones with improved regioselectivity .

What analytical methods ensure purity and stability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.